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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common issues encountered during chemical shift referencing in 61Ni NMR

spectroscopy.

Frequently Asked Questions (FAQs)
Q1: What is the primary chemical shift reference for 61Ni NMR?

The primary reference for 61Ni NMR is Ni(CO)₄ (Nickel Tetracarbonyl), defined at 0 ppm.[1]

However, due to its extreme toxicity, its use is highly discouraged.

Q2: What is a safer, recommended secondary reference for 61Ni NMR?

A solution of bis(1,5-cyclooctadiene)nickel(0), Ni(cod)₂, in C₆D₆ is proposed as a suitable and

safer secondary chemical shift reference.[2][3][4]

Q3: Why is my 61Ni NMR signal so broad?

The 61Ni nucleus has a spin of 3/2, making it quadrupolar. This property leads to broad lines,

especially in asymmetric molecular environments.[1] Several factors can contribute to broad

peaks, including poor shimming, low sample solubility, or a highly concentrated sample.[5]

Q4: I don't see a 61Ni signal. What are the possible reasons?

There are several potential reasons for a complete lack of signal:
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Low Natural Abundance: The natural abundance of 61Ni is only 1.1399%, which results in

low sensitivity.[1]

Paramagnetism: Ni(II) complexes with a square-planar geometry are often paramagnetic,

which can broaden the signal beyond detection on a high-resolution NMR spectrometer.[1]

Diamagnetic tetrahedral Ni(II) complexes may be observable.[1]

Incorrect Experimental Setup: Given the low receptivity of 61Ni, extended acquisition times

and a high number of scans are typically required.

Instrumental Issues: Severe ringing effects and rolling baselines can obscure broad signals,

particularly at the low resonance frequency of 61Ni.[6]

Q5: My chemical shift is incorrect, even after referencing. What could be the cause?

An incorrect chemical shift after referencing can be due to:

Solvent Effects: The choice of solvent can influence the chemical shift.[7][8] Ensure that your

experimental conditions, including the solvent, match those of the reference data.

Temperature Dependence: 61Ni chemical shifts can be strongly dependent on temperature.

[6] Inconsistent temperature between your sample and the reference data can lead to

discrepancies.

Incorrect Referencing Procedure: If you are using an indirect referencing method, ensure

that the correct frequency ratio (Ξ) for 61Ni is being used.

Q6: How does the choice of solvent affect my 61Ni NMR spectrum?

The solvent can interact with the analyte, altering its electronic environment and thus its

chemical shift.[7][8] For referencing, it is crucial to use the same deuterated solvent as reported

for the reference compound to minimize discrepancies. If referencing indirectly to the solvent's

deuterium lock signal, ensure the spectrometer is calibrated for the specific solvent used.[9]

Q7: Can I use indirect referencing for 61Ni NMR?
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Yes, indirect referencing is a common and recommended practice, especially when direct

addition of a reference compound is undesirable. This method uses the well-defined frequency

of a different nucleus (typically ¹H from TMS or the deuterium lock signal of the solvent) and a

specific frequency ratio (Ξ) to establish the chemical shift scale for 61Ni.[10][11][12][13] The

IUPAC recommended frequency ratio (Ξ) for 61Ni is 8.936051%.[1]

Quantitative Data: 61Ni Chemical Shift References
The following table summarizes the chemical shifts of common diamagnetic nickel compounds

that can be used as secondary references. All shifts are relative to Ni(CO)₄ at 0 ppm.

Compound
Chemical Shift
(δ) / ppm

Solvent
Temperature /
K

Citation

Ni(CO)₄ 0 C₆D₆ - [1]

Ni(cod)₂ 936.5 C₆D₆ 295 [2][3]

Ni(PPh₃)₄ 515 ± 10 - - [2]

Ni[P(OPh)₃]₄ - - - [2]

Note: The chemical shifts of 61Ni are highly sensitive to the ligand environment and

experimental conditions.

Experimental Protocol: Chemical Shift Referencing
using Ni(cod)₂
This protocol outlines the steps for external referencing of a 61Ni NMR spectrum using Ni(cod)₂

as a secondary reference.

1. Sample Preparation:

Analyte Sample: Prepare your nickel-containing sample in a suitable deuterated solvent. Due

to the low sensitivity of 61Ni, use a high concentration of your sample if possible.

Reference Sample: In a separate, identical type of NMR tube, prepare a solution of Ni(cod)₂

in C₆D₆. Ni(cod)₂ is air-sensitive and should be handled under an inert atmosphere.[14]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://nmr.chem.ucsb.edu/protocols/refppm.html
https://pubs.rsc.org/en/content/articlelanding/2009/dt/b902308a
https://research-portal.st-andrews.ac.uk/en/publications/substituent-effects-on-ni-61-nmr-chemical-shifts/
https://macau.uni-kiel.de/receive/publ_mods_00000041?lang=en
https://chem.ch.huji.ac.il/nmr/techniques/1d/row4/ni.html
https://chem.ch.huji.ac.il/nmr/techniques/1d/row4/ni.html
https://pubmed.ncbi.nlm.nih.gov/28771346/
https://www.researchgate.net/publication/318892543_Structural_and_Crystallographic_Information_from_61_Ni_Solid-State_NMR_Spectroscopy_Diamagnetic_Nickel_Compounds
https://pubmed.ncbi.nlm.nih.gov/28771346/
https://pubmed.ncbi.nlm.nih.gov/28771346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7010371/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. NMR Spectrometer Setup:

Tuning and Matching: Tune and match the NMR probe for the 61Ni frequency.

Locking and Shimming: Insert your analyte sample. Lock onto the deuterium signal of the

solvent and perform shimming to optimize the magnetic field homogeneity.

Acquisition Parameters:

Use a pulse program suitable for acquiring spectra of quadrupolar nuclei.
Set a spectral width that encompasses the expected range of 61Ni chemical shifts (which
can be over 1200 ppm).[1]
Due to the low receptivity of 61Ni, a large number of scans will be necessary.
Optimize the relaxation delay based on the T₁ of your sample, if known.

3. Data Acquisition:

Acquire the 61Ni spectrum of your analyte.

Crucially, without changing the lock and shim settings, carefully replace the analyte sample

with the Ni(cod)₂ reference sample.

Acquire the 61Ni spectrum of the reference sample using the same acquisition parameters.

4. Data Processing and Referencing:

Process both spectra (analyte and reference) using identical Fourier transformation, phasing,

and baseline correction parameters.

Identify the peak for Ni(cod)₂ in the reference spectrum.

Set the chemical shift of the Ni(cod)₂ peak to 936.5 ppm.

Apply this referencing to your analyte spectrum.

Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting chemical shift

referencing issues in 61Ni NMR.
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Troubleshooting 61Ni NMR Chemical Shift Referencing
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Caption: Workflow for troubleshooting 61Ni NMR chemical shift referencing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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